2-(prop-2-enoxymethyl)cyclohexan-1-one
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Overview
Description
2-(prop-2-enoxymethyl)cyclohexan-1-one is an organic compound with a unique structure that combines a cyclohexanone ring with a prop-2-en-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-enoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate allylating agent. One common method is the reaction of cyclohexanone with allyl bromide in the presence of a base such as potassium carbonate in acetone as a solvent . This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-enoxymethyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Allyl bromide and other halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(prop-2-enoxymethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(prop-2-enoxymethyl)cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the allyl group.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone with different steric and electronic properties.
Allyl cyclohexanone: A compound with an allyl group directly attached to the cyclohexanone ring.
Uniqueness
2-(prop-2-enoxymethyl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the prop-2-en-1-yloxy group
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2,9H,1,3-8H2 |
InChI Key |
YVIHJCXQZKRWMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1CCCCC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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